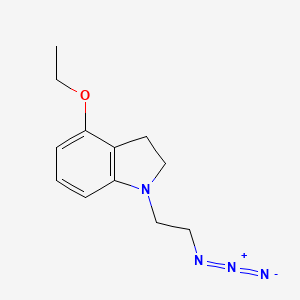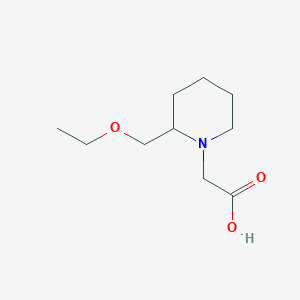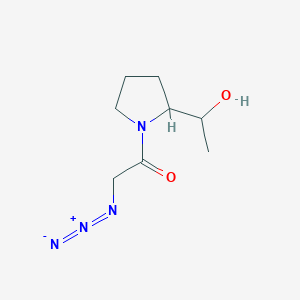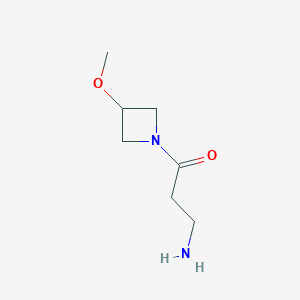
3-(Trifluoromethyl)pyrrolidine-1-carboximidamide
Overview
Description
3-(Trifluoromethyl)pyrrolidine-1-carboximidamide (3-TFMP) is an organic compound that has been used as a catalyst in a variety of synthetic processes. It is also known as 3-trifluoromethylpyrrolidine-1-carboximidamide, 3-TFMP-1-carboximidamide, and 3-TFMP-1-carboxylic acid imide. 3-TFMP is a highly versatile compound that has been used in a variety of different applications, including synthetic organic chemistry, biochemistry, and pharmaceutical research. 3-TFMP is a versatile compound that can be used in a variety of ways, and it is an important tool for researchers looking to explore new areas of research.
Mechanism of Action
Target of Action
The primary targets of 3-(Trifluoromethyl)pyrrolidine-1-carboximidamide are currently under investigation. This compound is part of a larger group of trifluoromethylpyridines, which have been used in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety are thought to contribute to the biological activities of these compounds .
Mode of Action
It is known that trifluoromethylpyridines interact with their targets in a way that is influenced by the unique properties of the fluorine atom and the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylpyridines can affect various pathways in the agrochemical and pharmaceutical industries .
Result of Action
The molecular and cellular effects of 3-(Trifluoromethyl)pyrrolidine-1-carboximidamide’s action are currently under investigation. It is expected that the compound will have significant effects due to the unique properties of the fluorine atom and the pyridine moiety .
Advantages and Limitations for Lab Experiments
The advantages of using 3-TFMP in laboratory experiments include its high reactivity, low cost, and low toxicity. 3-TFMP is highly reactive, making it an ideal catalyst for a variety of synthetic processes. In addition, 3-TFMP is relatively inexpensive and non-toxic, making it safe to use in laboratory experiments. The main limitation of 3-TFMP is its relatively low solubility in water, which can make it difficult to use in some laboratory experiments.
Future Directions
The future of 3-TFMP research is promising, and there are many potential future directions for research. One potential future direction is the development of new synthetic methods for the synthesis of 3-TFMP. Additionally, further research into the biochemical and physiological effects of 3-TFMP could lead to the development of new therapeutic agents. Finally, further research into the structure-activity relationships of 3-TFMP could lead to the development of more efficient and effective catalysts for a variety of synthetic processes.
Scientific Research Applications
3-TFMP has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmaceutical research. In organic synthesis, 3-TFMP is often used as a catalyst in the synthesis of organic compounds. In biochemistry, 3-TFMP is used as a substrate in the synthesis of peptides and proteins. In pharmaceutical research, 3-TFMP is used as a substrate in the synthesis of drugs and other pharmaceuticals. 3-TFMP is also used in the synthesis of polymers and other materials, as well as in the synthesis of nanomaterials.
properties
IUPAC Name |
3-(trifluoromethyl)pyrrolidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N3/c7-6(8,9)4-1-2-12(3-4)5(10)11/h4H,1-3H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCMQPIWKXRLIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)pyrrolidine-1-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4-Difluoro-2-prolyloctahydrocyclopenta[c]pyrrole](/img/structure/B1490839.png)
![(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)(piperidin-2-yl)methanone](/img/structure/B1490840.png)











